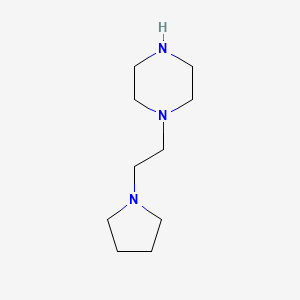

1-(2-Pyrrolidin-1-ylethyl)piperazine

CAS No.: 22763-69-5

Cat. No.: VC3718923

Molecular Formula: C10H21N3

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22763-69-5 |

|---|---|

| Molecular Formula | C10H21N3 |

| Molecular Weight | 183.29 g/mol |

| IUPAC Name | 1-(2-pyrrolidin-1-ylethyl)piperazine |

| Standard InChI | InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2 |

| Standard InChI Key | UXHZIFKPLFIPSX-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CCN2CCNCC2 |

| Canonical SMILES | C1CCN(C1)CCN2CCNCC2 |

Introduction

Chemical Structure and Properties

1-(2-Pyrrolidin-1-ylethyl)piperazine, with the CAS number 22763-69-5, is characterized by its distinctive molecular structure that incorporates two nitrogen-containing heterocyclic rings. The compound has an empirical formula of C10H21N3 and a molecular weight of 183.29 g/mol . It exists as a colorless liquid at standard conditions and possesses several noteworthy physical and chemical properties.

The structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) connected via an ethyl bridge to a pyrrolidine ring (a five-membered heterocycle containing one nitrogen atom). This arrangement creates a molecule with multiple basic nitrogen centers, contributing to its chemical reactivity and potential for interactions with biological targets.

Physical Properties

The physical properties of 1-(2-Pyrrolidin-1-ylethyl)piperazine are summarized in Table 1:

| Property | Value |

|---|---|

| Physical state | Colorless liquid |

| Boiling point | 77 °C |

| Density | 0.980±0.06 g/cm³ (Predicted) |

| pKa | 9.19±0.10 (Predicted) |

| Sensitivity | Air sensitive |

| MDL number | MFCD01075190 |

The compound demonstrates a relatively low boiling point of 77°C, indicating its volatility at elevated temperatures . With a predicted density of approximately 0.980 g/cm³, it is slightly less dense than water. The predicted pKa value of 9.19 suggests that the compound possesses basic properties, which is consistent with the presence of multiple amine groups in its structure. It is also noted to be air-sensitive, requiring appropriate handling and storage conditions to maintain its integrity .

Chemical Reactivity

The chemical reactivity of 1-(2-Pyrrolidin-1-ylethyl)piperazine is largely determined by its nitrogen-containing heterocyclic rings. Both the piperazine and pyrrolidine moieties contain tertiary amine groups that can participate in various chemical reactions. These nitrogen centers can act as nucleophiles, enabling the compound to engage in alkylation, acylation, and other electrophilic substitution reactions.

The presence of multiple basic nitrogen atoms also allows 1-(2-Pyrrolidin-1-ylethyl)piperazine to form salts with acids, coordinate with metal ions, and participate in hydrogen bonding. These properties are particularly relevant for its applications in pharmaceutical chemistry, where such interactions can influence drug-receptor binding and other pharmacological processes.

Applications in Chemical Industry

1-(2-Pyrrolidin-1-ylethyl)piperazine serves as a versatile building block in various chemical applications, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs . Its structural features make it an attractive intermediate for the synthesis of more complex molecules with specific functional properties.

Pharmaceutical Applications

In the pharmaceutical industry, 1-(2-Pyrrolidin-1-ylethyl)piperazine is utilized as a key intermediate in the synthesis of various bioactive compounds. The presence of multiple nitrogen atoms in its structure provides sites for further functionalization, allowing it to be incorporated into diverse molecular scaffolds with potential therapeutic applications.

Compounds containing the piperazine-pyrrolidine motif have been investigated for various pharmacological activities, including:

-

Receptor modulation, particularly targeting neurotransmitter systems

-

Antimicrobial properties

-

Anticancer activities

-

Central nervous system effects

For example, similar compounds with piperazine rings have been explored in the development of antimalarial agents, where they are combined with other heterocyclic systems such as aminoquinolines and pyrimidines . This suggests potential applications of 1-(2-Pyrrolidin-1-ylethyl)piperazine in the development of new treatments for infectious diseases.

Agrochemical Applications

In agrochemical research, 1-(2-Pyrrolidin-1-ylethyl)piperazine may serve as a building block for developing new pesticides, herbicides, or fungicides. The nitrogen-rich structure of this compound makes it a versatile intermediate for creating molecules that can interact with specific biological targets in pests and plant pathogens.

Dyestuff Industry

The compound also finds applications in the dyestuff industry, where it can be incorporated into chromophoric systems to produce dyes with specific properties. The nitrogen atoms in 1-(2-Pyrrolidin-1-ylethyl)piperazine can participate in conjugated systems or serve as attachment points for chromophores, contributing to the development of dyes with enhanced stability, color intensity, or binding affinity for specific substrates.

Biological Activities

The biological activities of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its derivatives are of significant interest in pharmaceutical research. While specific data on the compound itself may be limited, information about structurally related compounds provides insights into its potential biological effects.

Receptor Interactions

Compounds containing piperazine and pyrrolidine moieties often exhibit interactions with various receptor systems in the body. For instance, related compounds have shown activity at neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. These interactions can modulate neurological functions and may have implications for treating conditions such as depression, anxiety, and schizophrenia.

The piperazine ring, in particular, is a common structural feature in many central nervous system (CNS) drugs, where it contributes to binding with specific receptor sites. When combined with the pyrrolidine ring via an ethyl linker, as in 1-(2-Pyrrolidin-1-ylethyl)piperazine, the resulting compound may possess unique receptor binding profiles that could be exploited for therapeutic purposes.

Antimicrobial Properties

Derivatives containing the 1-(2-Pyrrolidin-1-ylethyl)piperazine scaffold have been investigated for their potential antimicrobial activities. The incorporation of this structure into more complex molecules may enhance their ability to interact with microbial targets, potentially leading to the development of new antimicrobial agents.

Related imidazole derivatives have demonstrated antimicrobial activity, suggesting that incorporation of 1-(2-Pyrrolidin-1-ylethyl)piperazine into similar scaffolds might yield compounds with enhanced antimicrobial properties. This is particularly relevant given the growing need for new antibiotics to address the challenge of antimicrobial resistance.

| Structural Component | Potential Biological Activity |

|---|---|

| Piperazine ring | CNS activities, antimicrobial properties |

| Pyrrolidine ring | Receptor modulation, cognitive enhancement |

| Combined structure | GABA-A receptor modulation, antimicrobial activity |

The compound has been incorporated into more complex structures, such as 2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, which may exhibit activities related to GABA-A receptor modulation and antimicrobial effects. This suggests that 1-(2-Pyrrolidin-1-ylethyl)piperazine can serve as a valuable building block for developing compounds with diverse pharmacological profiles.

Comparison with Related Compounds

A comparative analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine with structurally related compounds provides valuable insights into its unique properties and potential applications. Several related compounds share structural similarities but exhibit distinct chemical and biological characteristics.

Comparison with 2-(Pyrrolidin-1-ylmethyl)piperazine

2-(Pyrrolidin-1-ylmethyl)piperazine is a close structural analog of our target compound, differing only in the length of the carbon chain connecting the pyrrolidine and piperazine moieties (methyl vs. ethyl linker). This subtle structural difference can significantly influence the compound's properties, including:

-

Spatial arrangement of the nitrogen-containing rings

-

Flexibility of the molecule

-

Binding affinity for specific biological targets

-

Pharmacokinetic properties

The methyl-linked derivative has been noted for its potential in medicinal chemistry, particularly in the development of ligands for neurotransmitter receptors. The differences in linker length between these compounds may affect their ability to interact with specific receptor binding sites, potentially leading to distinct pharmacological profiles.

Comparison with More Complex Derivatives

More complex derivatives, such as 2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, incorporate the 1-(2-Pyrrolidin-1-ylethyl)piperazine scaffold into larger molecular frameworks. These compounds often exhibit enhanced biological activities due to the additional functional groups that can interact with specific biological targets.

Comparison Table

Table 3 provides a comparative analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine and related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 1-(2-Pyrrolidin-1-ylethyl)piperazine | C10H21N3 | 183.29 | Piperazine and pyrrolidine connected by ethyl linker | Pharmaceutical intermediate, agrochemicals, dyestuffs |

| 2-(Pyrrolidin-1-ylmethyl)piperazine | C9H19N3 | 169.27 | Piperazine and pyrrolidine connected by methyl linker | Receptor modulation, neuropharmacology |

| 2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole | C18H27N5 | 313.45 | Additional benzimidazole moiety | GABA-A receptor modulation, antimicrobial activity |

This comparison highlights the structural diversity that can be achieved through modifications of the basic piperazine-pyrrolidine scaffold, leading to compounds with varying chemical properties and biological activities.

Current Research and Future Directions

Research involving 1-(2-Pyrrolidin-1-ylethyl)piperazine continues to evolve, with emerging applications in various fields of chemistry and pharmacology. Several areas of research show particular promise for future development.

Medicinal Chemistry Research

In medicinal chemistry, 1-(2-Pyrrolidin-1-ylethyl)piperazine is being explored as a building block for developing novel therapeutic agents. Recent research has focused on incorporating this scaffold into molecular frameworks designed to target specific biological pathways. For instance, studies on antimalarial compounds have investigated the potential of piperazine-containing structures in combating malaria parasites .

The dual nitrogen-containing heterocyclic system of 1-(2-Pyrrolidin-1-ylethyl)piperazine offers multiple sites for chemical modification, enabling the design of compounds with optimized pharmacokinetic and pharmacodynamic properties. Future research may focus on exploring structure-activity relationships to identify derivatives with enhanced potency, selectivity, or reduced side effects.

Synthetic Methodology Development

Efforts to develop more efficient and environmentally friendly methods for synthesizing 1-(2-Pyrrolidin-1-ylethyl)piperazine and its derivatives are ongoing. These include the exploration of catalytic processes, flow chemistry techniques, and green chemistry approaches to minimize waste and energy consumption.

Advancements in synthetic methodology may lead to more cost-effective production methods, making this valuable intermediate more accessible for research and industrial applications. Such developments could accelerate the discovery and development of new compounds incorporating the 1-(2-Pyrrolidin-1-ylethyl)piperazine scaffold.

Emerging Applications

Beyond its traditional applications in pharmaceuticals, agrochemicals, and dyestuffs, 1-(2-Pyrrolidin-1-ylethyl)piperazine is being explored for potential use in emerging fields such as:

-

Material science, where nitrogen-rich compounds can serve as precursors for specialized materials

-

Catalysis, exploiting the basic properties of the nitrogen centers

-

Supramolecular chemistry, utilizing the compound's hydrogen bonding capabilities

These emerging applications highlight the versatility of 1-(2-Pyrrolidin-1-ylethyl)piperazine and suggest promising directions for future research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume